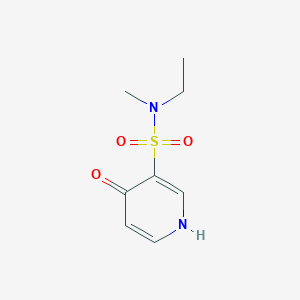
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) for oxidation . The synthetic route can be summarized as follows:
Starting Materials: 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole, sodium phenolates, and thiophenolate.
Reaction Conditions: Oxidation using H2O2.
Products: this compound and other thietane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can lead to the formation of 3-aryloxythietane-1,1-dioxides .
科学研究应用
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other thietane derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide involves its interaction with molecular targets and pathways in biological systems The compound’s effects are likely mediated through its sulfur-containing thietane ring, which can interact with various enzymes and receptors
相似化合物的比较
Similar Compounds
- 3-((1-Hydroxybutan-2-yl)amino)thietane1,1-dioxide
- 3-aryloxythietane-1,1-dioxides
- 3-phenylsulfanylthietane-1,1-dioxide
Uniqueness
3-((3-Hydroxybutan-2-yl)amino)thietane1,1-dioxide is unique due to its specific structure, which includes a hydroxybutan-2-yl group attached to the thietane ring. This structural feature distinguishes it from other thietane derivatives and contributes to its unique chemical and biological properties.
属性
分子式 |
C7H15NO3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC 名称 |
3-[(1,1-dioxothietan-3-yl)amino]butan-2-ol |
InChI |
InChI=1S/C7H15NO3S/c1-5(6(2)9)8-7-3-12(10,11)4-7/h5-9H,3-4H2,1-2H3 |
InChI 键 |
KHRPLSXOYGZAHC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)O)NC1CS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


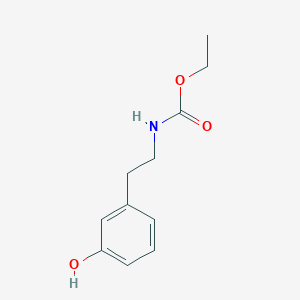
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
![4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid](/img/structure/B13011612.png)
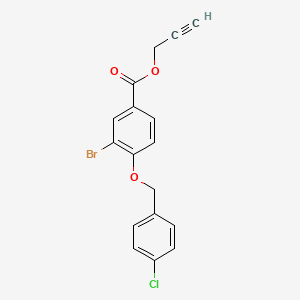
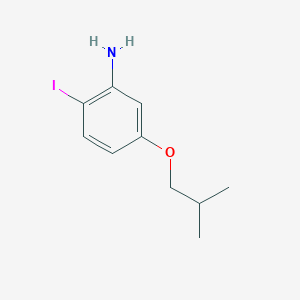

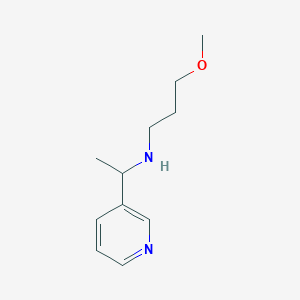
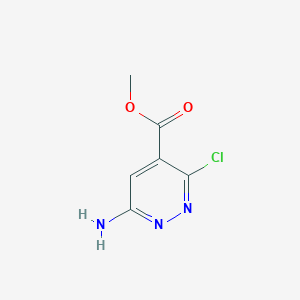
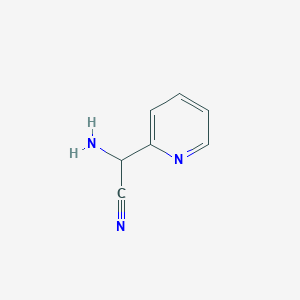
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
![3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13011656.png)
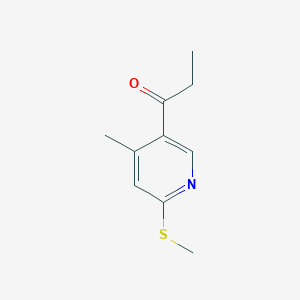
![2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13011673.png)
